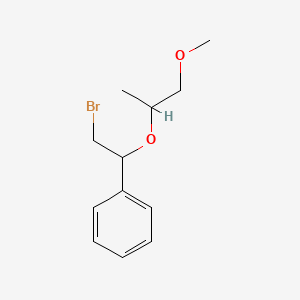
(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene: is an organic compound with a complex structure that includes a benzene ring substituted with a bromine atom and a methoxypropan-2-yloxyethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene typically involves the reaction of a benzene derivative with a brominating agent under controlled conditions. One common method is the electrophilic aromatic substitution reaction, where a bromine cation is introduced to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the brominated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and efficiency.
化学反应分析
Types of Reactions: (2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学研究应用
Chemistry: In chemistry, (2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new organic compounds and materials.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a useful building block for various chemical processes.
作用机制
The mechanism of action of (2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This process is facilitated by the electron-withdrawing nature of the bromine atom, which stabilizes the transition state and promotes the reaction.
相似化合物的比较
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but with different substituents on the benzene ring.
1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol: Another compound with a similar backbone but different functional groups.
生物活性
(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene, a brominated organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and comparative studies with related compounds.
The molecular formula of this compound is C12H16BrO2, with a molecular weight of 288.16 g/mol. The compound features a bromine atom, a methoxy group, and an ethoxy group attached to a benzene ring, which contribute to its unique reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H16BrO2 |
| Molecular Weight | 288.16 g/mol |
| IUPAC Name | 1-bromo-4-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]benzene |
| InChI Key | AHOLLJAGCGEJNB-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps starting from simpler organic precursors. A common approach includes:
- Bromination : A precursor compound undergoes bromination to introduce the bromine atom.
- Substitution Reaction : The methoxypropan-2-yl group is introduced through nucleophilic substitution.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
Anticancer Properties : Preliminary studies suggest that brominated compounds can interfere with cancer cell proliferation. For instance, brominated phenols have shown cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve:
- Electrophilic Substitution : The bromine atom can participate in electrophilic aromatic substitution reactions, modifying target biomolecules.
- Hydrogen Bonding : The methoxy group may engage in hydrogen bonding with various enzymes or receptors, potentially modulating their activity.
Case Studies
Several studies have explored the biological effects of brominated compounds:
- Study on Cytotoxicity : A study demonstrated that brominated phenolic compounds exhibited significant cytotoxicity against human breast cancer cells (MCF7). The IC50 values ranged from 10 to 30 µM depending on the compound structure .
- Inflammation Model : In an animal model of inflammation, administration of a similar brominated compound reduced paw edema significantly compared to control groups, indicating potential therapeutic applications in inflammatory diseases .
Comparative Analysis
When compared to structurally similar compounds, this compound shows distinct advantages:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-Bromo-4-(2-methoxypropan-2-yloxy)benzene | Lacks additional bromine; less reactive | Moderate anticancer activity |
| 4-Bromophenyl methyl sulfone | Contains sulfone group; different reactivity | Limited anti-inflammatory effects |
| (2-Bromoethyl)-4-fluorobenzene | Lacks methoxy group; more polar | Lower cytotoxicity |
The presence of both the bromine and methoxy groups in this compound enhances its reactivity and potential for diverse biological interactions.
属性
分子式 |
C12H17BrO2 |
|---|---|
分子量 |
273.17 g/mol |
IUPAC 名称 |
[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]benzene |
InChI |
InChI=1S/C12H17BrO2/c1-10(9-14-2)15-12(8-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI 键 |
FVCBDYDOACKCTG-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)OC(CBr)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















